N-(5-Nitrofurfurylidene)aniline
Description
Properties
CAS No. |
156-44-5 |
|---|---|
Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
1-(5-nitrofuran-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)11-7-6-10(16-11)8-12-9-4-2-1-3-5-9/h1-8H |
InChI Key |
OQWZYCADSKTIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N 5 Nitrofurfurylidene Aniline and Its Analogues
Classical Condensation Reactions: 5-Nitrofurfural and Aniline (B41778) Derivatives
The most fundamental and widely employed method for the synthesis of N-(5-nitrofurfurylidene)aniline and its derivatives is the direct condensation of 5-nitrofurfural with a corresponding aniline. This reaction forms an imine, also known as a Schiff base, through the formation of a carbon-nitrogen double bond.
The condensation between 5-nitro-2-furaldehyde (B57684) and aniline has been reported to yield the corresponding Schiff base, this compound, in a clean reaction. nih.gov This is in contrast to the reaction with 2-furaldehyde itself, which can lead to a mixture of products. nih.gov The equilibrium constant for the formation of the Schiff base from 5-nitro-2-furaldehyde and aniline has been determined to be 177 dm³ mol⁻¹, though this may not be sufficient to drive the reaction to completion at moderate concentrations of aniline without specific strategies. nih.gov
Optimized Reaction Conditions and Catalytic Approaches for Imine Formation
The efficiency of imine formation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the use of catalysts. While the reaction can proceed without a catalyst, acidic or basic conditions are frequently employed to accelerate the process. For instance, the synthesis of related Schiff bases has been successfully carried out by refluxing the constituent aldehyde and amine in ethanol, sometimes with the addition of a catalytic amount of glacial acetic acid.
In the broader context of synthesizing substituted anilines, which are precursors to the analogs of the target compound, various catalytic systems have been optimized. For example, the continuous-flow hydrogenation of nitrobenzene (B124822) to aniline has been optimized using methanol (B129727) as a solvent at temperatures between 60-70°C, achieving near-quantitative yields. researchgate.net Such optimized methods for preparing aniline derivatives are crucial for the subsequent efficient synthesis of a diverse library of this compound analogs.
The synthesis of related furan-based Schiff bases has been achieved by reacting 4-nitrobenzene-1,2-diamine with furfural (B47365) derivatives in methanol. nih.gov These reactions were carried out without the need for acid, base, or Lewis acid catalysts, with reaction times varying from 2 to 10 hours at temperatures ranging from room temperature to 50°C, yielding products in high purity. nih.gov For example, the reaction of 4-nitrobenzene-1,2-diamine with 5-nitrofuran-2-carbaldehyde was stirred at room temperature for 10 hours to yield the corresponding Schiff base. nih.gov
The following table summarizes reaction conditions for the synthesis of furan-based Schiff bases, illustrating the range of conditions employed.
| Aldehyde | Amine | Solvent | Catalyst | Temperature | Time | Yield | Reference |
| 5-Methylfuran-2-carbaldehyde | 4-Nitrobenzene-1,2-diamine | Methanol | None | 50°C | 2 h | - | nih.gov |
| 5-Nitrofuran-2-carbaldehyde | 4-Nitrobenzene-1,2-diamine | Methanol | None | Room Temp. | 10 h | - | nih.gov |
| 5-Bromofuran-2-carbaldehyde | 4-Nitrobenzene-1,2-diamine | Methanol | None | Reflux | 5 h | 95% | nih.gov |
| 5-Iodofuran-2-carbaldehyde | 4-Nitrobenzene-1,2-diamine | Methanol | None | Room Temp. | 5 h | - | nih.gov |
Mechanistic Aspects of Condensation Pathways
The formation of the imine bond in this compound follows a well-established two-step mechanism:
Nucleophilic Addition: The nitrogen atom of the aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 5-nitrofurfural. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine. This dehydration step is often the rate-limiting step and can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the amine. The subsequent dehydration is also facilitated by the protonation of the hydroxyl group, making it a better leaving group (water).
Advanced Synthetic Strategies for Diversified Analogues
The development of a wide range of this compound analogues with varied electronic and steric properties is crucial for exploring their chemical and biological potential. Advanced synthetic strategies focus on the functionalization of the aniline moiety, transformations of the furan (B31954) ring, and control of the stereochemistry of the imine bond.
Functionalization of the Aniline Moiety in this compound Derivatives
A primary strategy for creating a diverse library of analogues is to start with substituted anilines. A vast array of functionalized anilines are commercially available or can be readily synthesized, allowing for the introduction of various substituents onto the phenyl ring of the final Schiff base. The condensation reaction described in section 2.1 is broadly applicable to these substituted anilines.
For instance, the synthesis of (E)-N-substituted benzylidene-aniline derivatives has been achieved, demonstrating the versatility of the Schiff base formation with various substituted anilines. nih.gov This approach allows for the systematic investigation of the effects of different functional groups on the properties of the resulting imines.
The synthesis of new aniline derivatives as precursors can involve multiple steps. For example, new aniline derivatives have been synthesized and subsequently polymerized, indicating the potential for creating polymeric materials based on the this compound scaffold. mdpi.com
Transformations of the Furan Ring and Nitro Group
Modifications to the 5-nitrofuran portion of the molecule provide another avenue for creating diverse analogues. These transformations can be carried out on the 5-nitrofurfural starting material before the condensation reaction or, in some cases, on the pre-formed this compound.
Furan Ring Modifications: The furan ring itself can be a site for chemical modification, although this is often more challenging than modifying the aniline ring. However, the synthesis of various 5-substituted-2-furfuraldehydes provides an indirect method for modifying the furan part of the final Schiff base. The synthesis of furan-based acetylating agents for the chemical modification of proteins highlights the reactivity of the furan ring and its derivatives. mdpi.com
Nitro Group Transformations: The nitro group is a versatile functional group that can be reduced to a variety of other functionalities, most notably an amino group. The selective reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. Current time information in Austin, TX, US.jocpr.com Various reagents and catalytic systems have been developed for this purpose, including:
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide. Current time information in Austin, TX, US.
Reduction with metals in acidic media, such as iron in hydrochloric acid. Current time information in Austin, TX, US.
The use of reducing agents like sodium borohydride (B1222165) in the presence of transition metal complexes, such as Ni(PPh₃)₄, can selectively reduce nitro groups. Current time information in Austin, TX, US.
A system of Co₂(CO)₈-H₂O has been reported as a versatile reducing agent for a wide variety of aromatic nitro compounds, offering selectivity in the presence of other functional groups.
The selective reduction of the nitro group in this compound would yield the corresponding 5-amino derivative, a significantly different molecule in terms of its electronic properties and potential reactivity. This transformation opens up possibilities for further functionalization at the 5-position of the furan ring. The selective reduction of nitroarenes to N-arylhydroxylamines is another possible transformation, which would yield a different class of derivatives.
The following table presents various reagents for the reduction of nitroaromatic compounds, which could be applied to this compound.
| Reagent/Catalyst | Conditions | Selectivity | Reference |
| H₂/Pd-C | - | High, but can reduce other functional groups | Current time information in Austin, TX, US. |
| Fe/HCl | Reflux | Good, classic method | Current time information in Austin, TX, US. |
| NaBH₄/Ni(PPh₃)₄ | Ethanol, Room Temp. | High | Current time information in Austin, TX, US. |
| Co₂(CO)₈-H₂O | - | High, tolerates various functional groups | |
| Sulfided Platinum Catalyst | Low Temp. & Pressure | Chemoselective for nitro group over heteroaryl halides | nih.gov |
Stereoselective Synthesis and Isomer Control in Imine Formation
The carbon-nitrogen double bond of the imine in this compound can exist as two geometric isomers, E and Z. The relative stability and population of these isomers can be influenced by steric and electronic factors, as well as the reaction conditions. For most simple Schiff bases, the E isomer is thermodynamically more stable due to reduced steric hindrance.
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly when targeting molecules with specific biological activities. While the direct stereoselective synthesis of this compound to favor a specific isomer is not extensively documented in the literature, principles from related systems can be applied.
Recent advances in chiral Schiff base chemistry continue to provide new methods for stereocontrol, which may be applicable to the synthesis of optically active derivatives of this compound. nih.gov The stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones from chiral N-tert-butanesulfinyl imines highlights the use of chiral auxiliaries to control the stereochemical outcome of reactions involving imines.
Sustainable Chemistry Approaches in this compound Synthesis
Traditional methods for synthesizing Schiff bases often rely on refluxing in organic solvents, which can be energy-intensive and generate hazardous waste. In contrast, sustainable chemistry seeks to minimize environmental impact by employing greener solvents, reducing energy consumption, and utilizing catalysts that are efficient and recyclable.
Catalyst Development for Environmentally Benign Production
The development of effective and environmentally friendly catalysts is a cornerstone of green chemistry. For the synthesis of this compound and its analogs, research has explored various catalytic systems that offer improved performance under milder and more sustainable conditions.
One promising area of catalyst development involves the use of ionic liquids (ILs) . These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them a safer alternative to volatile organic solvents. For instance, L-proline nitrate (B79036), an ionic liquid, has been shown to be an effective catalyst for the synthesis of pyrimidine (B1678525) derivatives, a related class of nitrogen-containing heterocycles. mdpi.com The catalytic ability of L-proline nitrate was found to be more than 2.5 times more efficient than non-catalyzed reactions, achieving high yields in shorter reaction times. mdpi.com While direct data on this compound is not available, the success with related structures suggests the potential of ionic liquids in this context.
Another avenue of research is the use of deep eutectic solvents (DESs) . These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, non-toxic, and inexpensive. A study on the synthesis of chromenopyrimidines utilized an amino acid-based DES (Thr/Mal-DES) as a recyclable and reusable organocatalyst, facilitating the reaction under solvent-free conditions at 80°C with high yields. nih.gov The application of DESs in the oxidation of furfural, a precursor to 5-nitrofurfural, to valuable chemicals has also been demonstrated, highlighting their potential in the synthesis of furfural-derived compounds. researchgate.net
Furthermore, research into multifunctional heterogeneous catalysts is gaining traction. A study on the one-pot synthesis of N-substituted pyrroles from nitroarenes utilized a carbon-supported nitrogen phosphorus-cobalt catalyst (Co2PNx@NC). This catalyst demonstrated high conversion and chemoselectivity in a green solvent (ethanol) under mild conditions, showcasing the potential for designing robust and recyclable catalysts for related transformations. mdpi.com
The following table summarizes the performance of various catalysts in the synthesis of compounds analogous to this compound, illustrating the potential of these green catalytic systems.
| Catalyst System | Reactants | Reaction Conditions | Yield (%) | Reference |
| L-proline nitrate (Ionic Liquid) | 4-hydroxycoumarin, urea, 4-chlorobenzaldehyde | 80°C, solvent-free | High | nih.gov |
| Thr/Mal-DES (Deep Eutectic Solvent) | 4-hydroxycoumarin, urea, 4-chlorobenzaldehyde | 80°C, solvent-free | High | nih.gov |
| Co2PNx@NC | Nitrobenzene, 2,5-hexanedione | Ethanol, H2, mild conditions | >99 | mdpi.com |
Solvent-Free and Alternative Reaction Media Methodologies
Moving away from traditional organic solvents is a key principle of green chemistry. Research has demonstrated the feasibility of synthesizing Schiff bases and their analogs under solvent-free conditions or in alternative, more environmentally benign media.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.netmdpi.comnih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free or reduced solvent conditions. researchgate.net For the synthesis of various Schiff bases, microwave-assisted methods have been shown to be rapid and efficient. nih.gov While specific data for this compound is not detailed, the general applicability of this technique to Schiff base formation is well-established. For example, the synthesis of Schiff bases from various aromatic aldehydes and amines under microwave irradiation using a cashew shell extract as a natural acid catalyst has been reported to give excellent yields in a short reaction time. nih.gov
Ultrasound-assisted synthesis is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. rsc.orgresearchgate.net This method often leads to improved yields and shorter reaction times compared to conventional heating. Ultrasound has been successfully employed for the synthesis of various heterocyclic compounds, including derivatives of N,N-bis(phenacyl)aniline under solvent-free conditions. nih.gov A study on the ultrasound-assisted synthesis of bis-thioureas, which are related to Schiff base precursors, demonstrated quantitative yields under mild conditions. researchgate.net
Mechanochemical synthesis , which involves grinding solid reactants together, offers a completely solvent-free approach to chemical synthesis. This technique has been successfully applied to the synthesis of fluorinated Schiff bases, resulting in high yields and significantly shorter reaction times compared to conventional methods. mdpi.com For instance, the ball milling of reactants has been shown to produce Schiff bases in under 5 minutes with yields up to 92%. mdpi.com
The following table presents data on the synthesis of Schiff base analogs using these sustainable methodologies, highlighting their efficiency and green credentials.
| Synthetic Method | Reactants | Reaction Conditions | Time | Yield (%) | Reference |
| Microwave-assisted | Aromatic aldehyde, Aromatic amine, Cashew shell extract | Solvent-free | Short | Excellent | nih.gov |
| Ultrasound-assisted | Diamines, Isothiocyanates | Mild conditions | - | Quantitative | researchgate.net |
| Mechanochemical (Ball Milling) | Fluorinated aldehydes and amines | Solvent-free | < 5 min | up to 92 | mdpi.com |
Chemical Reactivity and Reaction Mechanisms of N 5 Nitrofurfurylidene Aniline
Electrophilic Character of the Nitrofurfurylidene Moiety and Imine Bond
The N-(5-Nitrofurfurylidene)aniline molecule possesses significant electrophilic character, primarily due to the potent electron-withdrawing nature of the nitro group at the C5 position of the furan (B31954) ring. This group enhances the interaction of the molecule with proteins and enzymes through redox and nucleophilic reactions. researchgate.net The nitro group's ability to pull electron density away from the furan ring is transmitted through the conjugated π-system to the azomethine linkage (-CH=N-).
Nucleophilic Addition and Substitution Reactions at the Azomethine Linkage
The electrophilic nature of the azomethine carbon makes it susceptible to nucleophilic attack. A classic reaction involving this linkage is hydrolysis, which leads to the cleavage of the imine bond and the regeneration of the parent aldehyde (5-nitrofurfural) and amine (aniline). This reaction proceeds via the nucleophilic addition of water to the C=N double bond, forming an unstable carbinolamine intermediate. This intermediate then breaks down, cleaving the C-N bond to release the final products.
While specific studies on a wide range of nucleophilic additions to this compound are not extensively detailed in the provided context, the fundamental reactivity of the imine bond in such an electron-poor system suggests it is highly receptive to attack by various nucleophiles, including thiols, amines, and other biological nucleophiles.
Electron Transfer Pathways and Radical Anion Formation
A defining feature of the reactivity of 5-nitrofuran derivatives is their ability to undergo reductive activation via single electron transfer (SET). The nitro group readily accepts an electron to form a nitro anion radical. asm.org This process is a critical step in the mechanism of action for many nitrofuran compounds. researchgate.net
Computational analyses confirm that upon reduction, the unpaired electron is accepted mainly by the nitro group. researchgate.net This radical anion is often a transient but crucial intermediate. Under aerobic conditions, this radical can transfer its excess electron to molecular oxygen, generating a superoxide (B77818) radical and regenerating the parent nitro compound in a process known as a futile redox cycle. asm.orgtandfonline.com Under anaerobic conditions, however, the radical anion can persist and undergo further reactions. The formation of these radical species has been confirmed by techniques such as electron spin resonance (ESR) spectroscopy. tandfonline.com
| Process | Description | Key Intermediates | Detection Method | Reference |
|---|---|---|---|---|
| Single Electron Transfer (SET) | The nitro group accepts a single electron from a donor (e.g., enzymes like nitroreductases). | Nitro anion radical ([R-NO₂]⁻) | Electron Spin Resonance (ESR) Spectroscopy | tandfonline.com |
| Aerobic Redox Cycling | The nitro anion radical transfers the electron to molecular oxygen (O₂), regenerating the parent compound. | Superoxide radical (O₂⁻), Hydrogen Peroxide (H₂O₂) | Oxygen Consumption Studies | tandfonline.com |
| Anaerobic Pathway | In the absence of oxygen, the nitro anion radical undergoes further reduction. | Nitroso (R-NO), Hydroxylamine (B1172632) (R-NHOH) | Voltammetry, Chromatography | tandfonline.comresearchgate.net |
Transformations Involving the Furan Ring and Nitro Group
Beyond the initial electron transfer, this compound can undergo more profound structural transformations involving both the nitro group and the furan ring. These reactions typically follow the initial reduction step.
The nitro group can be fully reduced in a stepwise manner. The one-electron reduction yields the radical anion, while a two-electron reduction, often catalyzed by type I nitroreductases, produces a nitroso intermediate. researchgate.net A subsequent two-electron reduction converts the nitroso species into a hydroxylamine derivative (R-NHOH). tandfonline.comresearchgate.net This highly reactive hydroxylamine can be further reduced to the corresponding amine (R-NH₂) or undergo chemical rearrangements. researchgate.netnih.govwikipedia.org
The furan ring itself is also subject to cleavage, a reaction that appears to be a consequence of the initial reductive activation. Metabolic studies on related nitronaphthofuran compounds have identified cleavage of the furan ring as a key metabolic pathway. nih.gov Mechanistic studies propose that the highly reactive hydroxylamine intermediate can trigger the collapse of the furan ring, leading to the formation of open-chain nitrile metabolites. researchgate.net Another proposed mechanism for furan ring cleavage involves direct oxidation by cytochrome P-450, which forms an unsaturated aldehyde intermediate without prior hydroxylation of the ring. nih.gov
| Moiety | Transformation | Intermediate(s) | Final Product(s) | Reference |
|---|---|---|---|---|
| Nitro Group | Stepwise Reduction | Nitro anion radical, Nitroso (R-NO), Hydroxylamine (R-NHOH) | Amine (R-NH₂) | tandfonline.comresearchgate.netnih.gov |
| Reaction of Hydroxylamine | Hydroxylamine (R-NHOH) | Nitrenium ion | researchgate.net | |
| Furan Ring | Cleavage via Reduction | Hydroxylamine derivative | Open-chain nitriles | researchgate.net |
| Oxidative Cleavage | Unsaturated aldehyde | Ring-opened metabolites | nih.gov |
Computational Chemistry and Theoretical Studies of N 5 Nitrofurfurylidene Aniline
Electronic Structure and Quantum Mechanical Calculations
The electronic properties of Schiff bases derived from 5-nitrofurfural are a key area of computational investigation, as they govern the molecule's reactivity, stability, and potential applications. Both Density Functional Theory (DFT) and ab initio methods have been employed to explore these characteristics.
Density Functional Theory (DFT) Investigations of Molecular Orbitals and Charge Distribution
DFT calculations are a powerful tool for understanding the electronic environment of molecules like N-(5-Nitrofurfurylidene)aniline. Studies on analogous furan-containing Schiff bases reveal important trends in molecular orbital energies and charge distribution.
For instance, in a study on a Schiff base synthesized from 3-(2-furyl)acrolein (B1300914) and sulfamethoxazole, DFT calculations at the M06-2X/6-311G(2d,p) level of theory were used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The analysis showed that the electron density in the HOMO is primarily located on the furan (B31954) ring, indicating it is the electron-donating part of the molecule. mdpi.com Conversely, the LUMO's electron density is concentrated on the sulfonyl group, the electron-accepting portion. mdpi.com This separation of electron density across the molecule is a key factor in its electronic transitions and reactivity. The calculated maximum absorption wavelength (λmax) of 352 nm was in excellent agreement with the experimental value of 348 nm, validating the computational approach. mdpi.com
These findings suggest that in this compound, the 5-nitrofuran ring would act as a strong electron-withdrawing group, significantly influencing the electronic properties of the imine linkage and the aniline (B41778) ring. The HOMO-LUMO gap is a critical parameter derived from these calculations, indicating the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
Interactive Table: Calculated Electronic Properties of a Furan-Containing Schiff Base
| Parameter | Computational Method | Calculated Value | Experimental Value |
| λmax | TD-DFT M06-2X/6-311G(2d,p) | 352 nm | 348 nm |
| HOMO-LUMO Transition | M06-2X/6-311G(2d,p) | Primary contributor to the first excited state | - |
Ab Initio Methods for Structural and Electronic Properties Prediction
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the reaction pathways for the formation and transformation of Schiff bases. This includes identifying transition states and calculating the energetic profiles of these reactions.
Transition State Analysis of Imine Formation and Other Reactions
The formation of the imine bond in this compound proceeds through a condensation reaction between 5-nitrofurfural and aniline. Computational studies on similar condensation reactions, such as the synthesis of the active pharmaceutical ingredient nitrofurantoin (B1679001) from an N-acyl-hydrazide and 5-nitrofurfural, provide a detailed mechanistic understanding. rsc.org
Using DFT calculations, researchers have been able to model the reaction mechanism in both solution and under mechanochemical conditions. rsc.org These studies identify the key transition states involved in the reaction, such as the formation of a hemiaminal intermediate and its subsequent dehydration to form the C=N double bond. The geometry and energy of these transition states are critical for determining the reaction kinetics.
Energetic Profiles of Chemical Transformations
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction can be constructed. For the synthesis of nitrofurantoin, DFT calculations combined with microkinetic simulations have shown that mechanochemical conditions can lower the activation barriers compared to solution-phase reactions, leading to a reduction in reaction time. rsc.org This highlights the power of computational modeling in explaining and predicting the efficiency of different synthetic routes. These findings suggest that the synthesis of this compound could also be optimized by considering different reaction conditions, with computational modeling serving as a predictive tool.
Coordination Chemistry of N 5 Nitrofurfurylidene Aniline and Its Schiff Base Analogues
Ligand Properties and Chelation Modes of the Imine Nitrogen and Furan (B31954) Oxygen
N-(5-Nitrofurfurylidene)aniline is a Schiff base, a class of compounds characterized by the azomethine or imine (C=N) functional group. mdpi.comresearchgate.net These compounds are formed through the condensation of a primary amine with a carbonyl compound. researchgate.netisca.me The significance of Schiff bases in coordination chemistry is largely due to their ability to form stable complexes with a wide variety of transition metals. mdpi.comresearchgate.net
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound and its analogues typically involves the reaction of the Schiff base ligand with a suitable metal salt in an appropriate solvent.
Complexation with d-Block Metals: Structural Diversity and Bonding
The complexation of Schiff base ligands, including analogues of this compound, with d-block metals often results in a rich structural diversity. nih.govresearchgate.net The synthesis process generally involves refluxing an alcoholic solution of the ligand with a solution of the metal salt, such as a metal chloride or acetate. isca.menih.gov The resulting metal complexes precipitate from the solution and can be isolated by filtration. isca.me
The stoichiometry of the reactants, the nature of the anion in the metal salt, and the choice of solvent can significantly influence the final structure of the complex. nih.govresearchgate.net This can lead to the formation of simple mononuclear complexes, as well as more complex structures like binuclear, pentanuclear, or hexanuclear clusters, and even one-dimensional coordination polymers. nih.govresearchgate.netrsc.org For example, studies on Ni(II) complexes with Schiff base ligands have demonstrated the formation of various high-nuclearity molecules, showcasing the ligand's ability to adopt different coordination modes. nih.govresearchgate.net The metal-to-ligand ratio in these complexes is commonly found to be 1:2. researchgate.netresearchgate.net
Spectroscopic Signatures of Metal-Ligand Interactions
The formation of a metal complex with this compound is confirmed through various spectroscopic techniques, which provide clear evidence of the metal-ligand bond formation.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is a primary tool for characterizing these complexes. A key indicator of successful coordination is the shift in the vibrational frequency of the azomethine (C=N) group. isca.me The C=N stretching band in the free ligand typically appears around 1630 cm⁻¹. isca.me Upon complexation, this band shifts, indicating the coordination of the imine nitrogen to the metal center. researchgate.net Furthermore, the IR spectra of the complexes often show the appearance of new bands at lower frequencies, which are attributed to the metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, confirming the chelation. researchgate.net Changes in the bands associated with the furan ring vibrations would also be expected upon coordination of the furan oxygen.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are also valuable for characterizing these complexes in solution. When compared to the spectrum of the free ligand, the NMR spectra of the diamagnetic metal complexes show shifts in the signals of the protons and carbons near the coordination sites. mdpi.com For instance, the signal of the azomethine proton (H-C=N) would be expected to shift upon coordination of the nitrogen atom to the metal. researchgate.net
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The spectra of the complexes typically show bands that are not present in the free ligand, corresponding to d-d electronic transitions of the metal ion and charge-transfer transitions between the ligand and the metal. researchgate.netmdpi.com These spectra can help in proposing geometries such as octahedral, tetrahedral, or square planar for the complexes. researchgate.netnih.gov
| Technique | Key Observation | Implication |
| FT-IR | Shift in C=N stretch; Appearance of M-N and M-O bands | Coordination of azomethine nitrogen and furan oxygen to the metal center. isca.meresearchgate.net |
| NMR | Chemical shift changes for nuclei near N and O atoms | Confirmation of ligand-metal interaction in solution. researchgate.netmdpi.com |
| UV-Vis | Appearance of d-d transition and charge-transfer bands | Information on the coordination geometry and electronic structure of the complex. researchgate.netmdpi.com |
Catalytic Applications of this compound Metal Complexes
Schiff base metal complexes are recognized for their catalytic activity in a variety of organic reactions, acting as catalysts in both homogeneous and heterogeneous systems. mdpi.comnih.gov
Homogeneous and Heterogeneous Catalysis in Organic Transformations
Metal complexes of this compound and its analogues can function as catalysts for various organic transformations, including oxidation, reduction, and coupling reactions. mdpi.comnih.gov
Homogeneous Catalysis: In a homogeneous system, the catalyst is dissolved in the reaction medium. For example, transition metal Schiff base complexes have been shown to be effective catalysts for the oxidation of aniline (B41778) to azobenzene. nih.gov They have also been explored in N-alkylation reactions of anilines, which are important for the synthesis of secondary amines. researchgate.netrsc.org
Heterogeneous Catalysis: For easier recovery and recycling, the metal complexes can be immobilized on solid supports. researchgate.net This creates a heterogeneous catalyst. For instance, Schiff base-metal complexes can be anchored to materials like silica-coated magnetic nanoparticles. nih.gov These heterogeneous catalysts have been successfully used in multi-component reactions, such as cyclocondensation reactions, offering high product yields and the advantage of being easily separated from the reaction mixture. nih.gov Nickel catalysts supported on carbon have also been studied for hydrogenation reactions of furan derivatives. researchgate.net
The table below summarizes the catalytic performance of analogous systems in selected organic transformations.
| Catalyst System | Reaction Type | Transformation | Conversion/Yield | Selectivity | Reference |
| Mn(II) Schiff base complex | Oxidation | Aniline to Azobenzene | 91% | 100% | nih.gov |
| CoNx@NC | N-alkylation | Aniline with alcohols | >99% Yield | High | rsc.org |
| Ni/HSAG | Hydrogenation | 5-Hydroxymethylfurfural (B1680220) to 2,5-di-hydroxymethylfuran | High | 90% | researchgate.net |
| N-MnO₂ | Oxidation | 5-Hydroxymethylfurfural to 2,5-diformylfuran | 100% | >99.9% | rsc.org |
| CuFe₂O₄@SiO₂@Zr-Salen | Cyclocondensation | Ninhydrin, aniline, dimedone | High Yield | High | nih.gov |
Mechanism of Catalytic Activity and Catalyst Design Principles
The catalytic activity of these metal complexes is intrinsically linked to the nature of the central metal ion and the coordination environment provided by the Schiff base ligand. The mechanism often involves the metal center cycling between different oxidation states, facilitating the transfer of electrons or atoms.
In oxidation reactions, the metal complex can activate an oxidizing agent or the substrate itself. For instance, in the oxidation of 5-hydroxymethylfurfural (a furan derivative), it's suggested that coordinatively unsaturated metal sites, which can be induced by doping the catalyst support with nitrogen, play a crucial role in promoting the oxidative activity. rsc.org These surface defect sites are key to the catalyst's performance. rsc.org
For hydrogenation or reduction reactions, the mechanism can involve the activation of hydrogen. In the N-alkylation of anilines via a hydrogen-borrowing methodology, the catalyst first dehydrogenates the alcohol to an aldehyde, which then condenses with the aniline to form an imine. rsc.org The catalyst then facilitates the hydrogenation of the imine to the final secondary amine. The efficiency of this process is highly dependent on the metal-ligand interactions; for example, Co-N coordination has been found to be extremely important for improving conversion efficiency. rsc.org
The design of effective catalysts based on these complexes focuses on:
Tuning the Electronic Properties: Modifying the substituents on the Schiff base ligand, such as the nitro group in this compound, can alter the electronic properties of the metal center, thereby influencing its catalytic activity. nih.gov
Creating Coordinatively Unsaturated Sites: Designing complexes with labile ligands or creating defects in heterogeneous supports can generate active sites for substrate coordination and activation. rsc.org
Enhancing Stability and Reusability: Immobilizing the complexes on robust supports leads to heterogeneous catalysts that are more stable and can be easily recycled, which is crucial for industrial applications. nih.govresearchgate.net
Supramolecular Chemistry Involving N 5 Nitrofurfurylidene Aniline
Molecular Recognition and Host-Guest Chemistry
While specific host-guest studies involving N-(5-Nitrofurfurylidene)aniline are not extensively documented in current literature, the principles of molecular recognition suggest its potential to interact with various host molecules. The anilino moiety, for instance, is a known guest for hosts like cucurbit[n]urils. Studies on aniline-containing guests with α,α',δ,δ'-tetramethyl-cucurbit nih.govuril (TMeQ nih.gov) have demonstrated the formation of stable inclusion complexes, where the aromatic ring of the guest is encapsulated within the host's cavity. nih.gov This interaction is driven by a combination of hydrophobic effects and shape complementarity. It is plausible that this compound could form similar complexes, with the phenyl ring residing within the cavity of a suitable host.
Furthermore, the nitro group, being a strong electron-withdrawing group, can participate in nitro-aromatic interactions, a type of non-covalent interaction that could be harnessed for molecular recognition. Research on related nitro-aromatic compounds has shown that these interactions, although weak, can influence solid-state packing and solution-phase pre-organization. researchgate.net The potential for this compound to act as a guest is summarized in the table below, based on the behavior of analogous structures.
| Host Family | Potential Guest Moiety of this compound | Driving Forces for Recognition | Reference for Analogy |
| Cucurbit[n]urils | Phenyl ring | Hydrophobic effects, shape/size complementarity | nih.gov |
| Cyclodextrins | Phenyl or entire molecule | Hydrophobic interactions, hydrogen bonding | nih.gov |
| Calix[n]arenes | Phenyl or nitrofurfurylidene moiety | π-π stacking, hydrogen bonding, hydrophobic effects | General Supramolecular Principles |
Self-Assembly Processes and Hierarchical Structures
The self-assembly of molecules into ordered, hierarchical structures is a cornerstone of supramolecular chemistry. This compound possesses the necessary functionalities to engage in such processes, leading to the formation of complex architectures.
Hydrogen bonding and π-π stacking are the primary non-covalent interactions expected to govern the self-assembly of this compound. The molecule lacks a classical hydrogen bond donor, but the C-H groups on the phenyl and furan (B31954) rings can act as weak donors to the oxygen atoms of the nitro group. Crystal structures of similar nitro-substituted Schiff bases, such as (E)-2-ethyl-N-(4-nitrobenzylidene)aniline, reveal extensive three-dimensional networks held together by C-H···O hydrogen bonds. nih.gov
π-π stacking interactions are also anticipated to be significant. The electron-deficient nitro-substituted furan ring could interact favorably with the electron-rich phenyl ring of an adjacent molecule in a donor-acceptor stacking arrangement. This type of interaction is a known driving force in the assembly of many organic materials. nih.gov Additionally, nitro···π(arene) interactions, where the nitro group interacts with the face of an aromatic ring, have been observed to direct the formation of supramolecular frameworks. nih.gov
| Interaction Type | Potential Participating Groups on this compound | Expected Outcome in Self-Assembly | Reference for Analogy |
| C-H···O Hydrogen Bonding | Phenyl/Furan C-H donors and Nitro/Furan O acceptors | Formation of chains, sheets, or 3D networks | nih.govnih.gov |
| π-π Stacking | Phenyl-Phenyl, Phenyl-Furan, Furan-Furan | Formation of columnar or lamellar structures | nih.govresearchgate.net |
| Nitro···π(arene) Interactions | Nitro group and Phenyl ring | Directional control in crystal packing | researchgate.netnih.gov |
The interplay of the aforementioned non-covalent interactions can lead to the formation of extended supramolecular networks. In analogous systems, combinations of hydrogen bonds and π-stacking interactions have been shown to generate continuous three-dimensional assemblies. nih.gov The specific geometry and electronic properties of this compound would dictate the precise topology of the resulting network. The formation of such ordered structures could lead to materials with interesting properties, such as birefringence or anisotropic conductivity, though this remains speculative without experimental evidence.
Dynamic Covalent Chemistry Utilizing the Imine Moiety
The imine (or Schiff base) linkage in this compound is of particular interest due to its dynamic nature. This bond can be formed and broken under equilibrium conditions, a characteristic that is central to the field of dynamic covalent chemistry (DCC).
The reversible formation of the imine bond allows for "error-checking" and "proof-reading" at the molecular level. In a system containing this compound, the imine bond can reversibly hydrolyze to its constituent aldehyde (5-nitrofurfural) and amine (aniline), and then reform. This dynamic equilibrium allows the system to adapt to changes in its environment, such as the introduction of a template or a change in solvent, to yield the thermodynamically most stable product. This adaptability is a hallmark of dynamic chemical systems.
The reversible nature of the imine bond makes this compound a potential component for the construction of constitutional dynamic libraries (CDLs). A CDL is a mixture of interconverting species in equilibrium, and the composition of the library can be influenced by external stimuli. By reacting a mixture of different aldehydes and amines, a library of different imines can be generated. The introduction of a template (e.g., a metal ion or a host molecule) can then amplify the formation of the library member that binds most strongly to it.
While no studies have explicitly reported the use of this compound in a CDL, the principle has been demonstrated with other imine-based systems. researchgate.net For instance, a library could be generated from 5-nitrofurfural, another aldehyde, aniline (B41778), and another amine. The relative concentrations of the resulting imines, including this compound, would be governed by their relative thermodynamic stabilities and any interactions with other components in the system. This approach could be a powerful tool for the discovery of novel receptors or materials.
Advanced Spectroscopic and Structural Elucidation of N 5 Nitrofurfurylidene Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed.
The ¹H and ¹³C NMR spectra of N-(5-Nitrofurfurylidene)aniline exhibit characteristic signals that can be assigned to the specific protons and carbons within its furan (B31954) and aniline (B41778) rings, as well as the imine linker.
Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct regions for the aromatic protons of the aniline ring, the furan ring protons, and the imine proton. The aniline protons typically appear as a set of multiplets in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts are influenced by the electron-withdrawing effect of the imine group. The protons on the furan ring are also distinct. The proton at the C4 position of the furan ring is expected to be a doublet, coupled to the proton at the C3 position. Similarly, the C3 proton will appear as a doublet. The strong electron-withdrawing nitro group at the C5 position significantly deshields the adjacent furan proton (H4), shifting it downfield. The imine proton (-CH=N-) is highly characteristic and is expected to appear as a singlet at a downfield chemical shift (typically δ 8.0-9.0 ppm) due to its electronic environment.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show 11 distinct signals, corresponding to the 11 carbon atoms in the structure. The imine carbon is particularly noteworthy, appearing significantly downfield (δ 150-165 ppm). The carbon atom of the furan ring bearing the nitro group (C5) is also expected at a downfield chemical shift due to the strong deshielding effect. The carbons of the aniline ring will show characteristic shifts, with the carbon attached to the imine nitrogen (ipso-carbon) being shifted relative to the others.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: These are predicted values based on the analysis of similar structures and known substituent effects. The solvent is typically CDCl₃ or DMSO-d₆.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imine-H | ~8.5 (s) | - |
| Imine-C | - | ~158.0 |
| Furan Ring | ||
| C2 | - | ~153.0 |
| C3 | ~7.4 (d) | ~114.0 |
| C4 | ~7.8 (d) | ~125.0 |
| C5 | - | ~155.0 |
| Aniline Ring | ||
| C1' (ipso) | - | ~150.0 |
| C2'/C6' (ortho) | ~7.2 (d) | ~121.0 |
| C3'/C5' (meta) | ~7.4 (t) | ~129.5 |
| C4' (para) | ~7.3 (t) | ~127.0 |
While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for unambiguously assigning these signals and determining the through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the H3 and H4 protons of the furan ring, confirming their adjacent positions. It would also show correlations between the ortho, meta, and para protons of the aniline ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal (e.g., H3 to C3, H4 to C4, and each aniline proton to its respective carbon).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei. A NOESY experiment could provide insights into the preferred conformation of the molecule in solution, for instance, by showing correlations between the imine proton and the ortho-protons of the aniline ring, which would suggest a planar or near-planar arrangement around the C-N single bond.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.
The IR spectrum of this compound is expected to show strong, characteristic absorption bands.
Nitro Group (NO₂): Two prominent bands are expected for the nitro group: a strong asymmetric stretching vibration around 1500-1540 cm⁻¹ and a symmetric stretching vibration around 1330-1360 cm⁻¹.
Imine Group (C=N): A sharp, medium-to-strong absorption band for the imine stretching vibration should appear in the region of 1620-1640 cm⁻¹.
Furan Ring: Vibrations associated with the furan ring, including C-O-C stretching, will appear in the fingerprint region (typically 1000-1250 cm⁻¹).
Aromatic Ring (Aniline): C=C stretching vibrations within the benzene (B151609) ring will be observed in the 1450-1600 cm⁻¹ region. C-H stretching of the aromatic protons occurs above 3000 cm⁻¹.
Raman spectroscopy would complement the IR data. The C=N and the symmetric NO₂ stretching vibrations are often strong in the Raman spectrum, providing confirmatory evidence for these functional groups.
Interactive Data Table: Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | IR, Raman |
| Imine C=N Stretch | 1620-1640 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| NO₂ Asymmetric Stretch | 1500-1540 | IR |
| NO₂ Symmetric Stretch | 1330-1360 | IR, Raman |
| Furan C-O-C Stretch | 1000-1250 | IR |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₁H₈N₂O₃), the exact molecular weight is 216.0535 g/mol . nih.govuni.lu
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z = 216. The fragmentation pattern would likely involve cleavages characteristic of nitroaromatic compounds and Schiff bases. Key fragmentation pathways could include:
Loss of the nitro group (NO₂˙, 46 Da) to give a fragment at m/z = 170.
Loss of NO (30 Da) followed by CO (28 Da) from the nitro-furan ring.
Cleavage of the C-N single bond between the aniline ring and the imine group, which can lead to fragments corresponding to the aniline cation radical or the furfurylidene imine cation. A study on the related N-(2-furylmethyl)aniline showed that direct C-N bond cleavage is a major fragmentation pathway. nih.gov
Fragmentation of the aniline ring, leading to the loss of HCN (27 Da).
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment Identity | Formula |
|---|---|---|
| 216 | Molecular Ion [M]⁺˙ | [C₁₁H₈N₂O₃]⁺˙ |
| 170 | [M - NO₂]⁺ | [C₁₁H₈N₂O]⁺ |
| 142 | [M - NO₂ - CO]⁺ | [C₁₀H₈N₂]⁺ |
| 124 | [C₅H₃N₂O₃]⁺ | [C₅H₃N₂O₃]⁺ |
| 92 | [C₆H₆N]⁺ | [C₆H₆N]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Conformation: The molecule is expected to adopt a largely planar conformation, particularly the Schiff base moiety (-CH=N-), which favors an E-configuration due to lower steric hindrance. The dihedral angle between the furan ring and the aniline ring will be a key feature, indicating the degree of twisting in the molecule. In similar structures, this angle can vary, influencing the degree of conjugation across the molecule. nih.gov
Bond Lengths and Angles: The C=N imine double bond length is expected to be in the range of 1.26-1.28 Å. The C-N single bond connecting the imine to the aniline ring will be shorter than a typical C-N single bond, suggesting some degree of p-orbital overlap. The bond lengths within the furan and aniline rings will be consistent with aromatic character, although they will be influenced by the electron-withdrawing nitro group and the imine substituent.
Intermolecular Interactions: In the solid state, the crystal packing will be governed by intermolecular forces. Due to the presence of the polar nitro group and the aromatic systems, π-π stacking interactions between the furan and/or aniline rings of adjacent molecules are highly probable. Weak C-H···O hydrogen bonds involving the nitro-group oxygen atoms and protons from neighboring molecules are also expected to play a significant role in stabilizing the crystal lattice.
Interactive Data Table: Expected Crystallographic Parameters Based on data from analogous structures like (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. researchgate.net
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/n, P2₁2₁2₁ |
| C=N Bond Length | ~1.27 Å |
| N-O (nitro) Bond Length | ~1.22 Å |
| Furan/Aniline Dihedral Angle | 5-30° |
| Dominant Intermolecular Interactions | π-π stacking, C-H···O bonds |
Broader Applications in Materials Science and Specialized Organic Synthesis
Incorporation into Functional Polymeric Materials and Coatings
The structure of N-(5-Nitrofurfurylidene)aniline makes it a candidate monomer for the synthesis of novel functional polymers. The furan (B31954) and aniline (B41778) moieties are both known to be polymerizable, and their combination in a Schiff base linkage offers unique properties.
Furan-based polymers, often derived from biomass, are gaining attention as sustainable alternatives to petroleum-based plastics. rsc.orgmdpi.com Research into poly(Schiff-base)s derived from bifurfural (a compound with two furan rings) and various diamines has shown that these materials possess high rigidity and extended π-conjugation. nih.govacs.org Such polymers can be processed into films with good mechanical strength. nih.gov Similarly, this compound could be integrated into polymer backbones. For instance, after the reduction of its nitro group to an amine, it could be polymerized with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyurethanes, leveraging the established chemistry of aniline in polyurethane production.
Furthermore, aniline derivatives can be polymerized through oxidative polymerization to create materials with interesting electronic and sensory properties. nih.govrsc.org The polymerization of various substituted anilines with sulfur monochloride has been shown to yield poly[N,N-(phenylamino)disulfides], a class of polymers with a backbone consisting solely of nitrogen and sulfur. nih.gov These polymers exhibit a range of colors from yellow to purple, depending on the electronic nature of the substituents on the aniline ring, a property that could be influenced by the nitrofurfurylidene group. nih.gov The incorporation of the polar nitro group and the heterocyclic furan ring from this compound into a polymer chain could enhance properties such as thermal stability, conductivity, and affinity for specific surfaces, making them suitable for specialized coatings or smart materials.
Application in Chemo-sensor Technologies
Schiff bases are a prominent class of compounds in the development of chemosensors due to their straightforward synthesis and the presence of the imine (–C=N–) group, which can effectively coordinate with metal ions. mdpi.com This coordination often leads to a measurable change in the compound's optical properties, such as color (colorimetric sensing) or fluorescence, allowing for the detection of specific analytes. researchgate.netresearchgate.net
This compound, possessing the characteristic azomethine group, a phenyl ring, and a nitro-functionalized furan ring, has the structural prerequisites to act as a chemosensor. The nitrogen of the imine and the oxygen of the furan ring can act as chelation sites for metal ions. Upon binding with a metal ion, changes in the internal charge transfer (ICT) characteristics of the molecule can occur, resulting in a distinct spectroscopic response.
While direct studies on this compound as a chemosensor are limited, extensive research on analogous Schiff bases demonstrates their capability. They have been successfully employed to detect a wide range of metal ions with high selectivity and sensitivity. This sensing process is often based on mechanisms like chelation-enhanced fluorescence (CHEF). The table below summarizes the performance of several Schiff base chemosensors in detecting various metal ions, illustrating the potential of this class of compounds.
Table 1: Examples of Metal Ion Detection by Various Schiff Base Chemosensors
| Schiff Base Precursors | Target Ion(s) | Detection Method | Limit of Detection (LOD) |
| 2,4-dihydroxy benzaldehyde-based | Cu²⁺ | Colorimetric | 42.09 nM acs.org |
| Azo-derived N₂O₂ donor ligand | Al³⁺ | Fluorescence (CHEF) | 6.93 nM nih.gov |
| Salicylaldehyde & Amine | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Colorimetric/Fluorescence | Not Specified nih.gov |
| Naphthalene-based | Cu²⁺, Co²⁺ | Colorimetric | 0.02 µM (for Cu²⁺) rsc.org |
| Pyrene & Aminoisophthalate | Fe³⁺, Al³⁺, Cr³⁺ | Fluorescence | Not Specified mdpi.com |
This table presents data for representative Schiff bases to illustrate the general capabilities of this compound class, as direct data for this compound is not available.
Role as a Versatile Building Block in Complex Organic Molecule Synthesis (excluding pharmaceuticals)
The chemical structure of this compound is rich in reactive sites, making it a versatile building block for the synthesis of more complex, non-pharmaceutical molecules. nih.gov The principal functional groups—the nitro group, the furan ring, the imine bond, and the aniline ring—can all be selectively transformed.
Nitro Group Transformation : The nitro group is readily reduced to an amino group (–NH₂). This transformation converts the electron-withdrawing nature of the group to an electron-donating one, significantly altering the molecule's electronic properties. The resulting amino group can undergo a host of further reactions, such as diazotization.
Furan Ring Chemistry : The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. rsc.orgmdpi.com While electron-withdrawing groups like the one present in this molecule can render the furan less reactive, these reactions provide a powerful route to complex, three-dimensional oxabicyclic structures, which are valuable intermediates in organic synthesis. rsc.orgyoutube.commdpi.comnih.gov
Imine Bond Reactivity : The azomethine (C=N) bond can be easily hydrolyzed to regenerate the parent aldehyde (5-nitrofurfural) and amine (aniline), or it can be reduced to form a stable secondary amine, N-(5-nitrofurfuryl)aniline. This secondary amine is a flexible linker for constructing larger molecular architectures. A structurally similar compound, N-(5-methylfurfuryl)aniline, serves as a key intermediate in the synthesis of epoxyisoindoles, demonstrating a potential application pathway for derivatives of this compound. researchgate.net
Aniline Ring Substitution : The phenyl ring of the aniline moiety can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can steer the synthesis toward various target structures, including novel heterocyclic systems. rsc.org
This multi-faceted reactivity allows this compound to serve as a scaffold for creating a wide array of compounds for applications in materials science and specialty chemicals.
Advanced Applications in Dye Chemistry and Pigment Development
Aniline is a historically significant compound in the dye industry, serving as the precursor to the first synthetic dye, mauveine, and remaining crucial for producing colors like indigo. nih.gov The structure of this compound, an aniline derivative with an extended conjugated system, inherently possesses chromophoric (color-producing) properties.
The most direct application in dye chemistry would involve using it as a precursor for azo dyes, which constitute the largest class of synthetic colorants. nih.gov The synthesis of an azo dye typically involves two steps: diazotization and coupling. youtube.comyoutube.com By first reducing the nitro group of this compound to an amino group, a new aromatic amine is formed. This amine can then be treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. youtube.com This salt can then be coupled with an electron-rich aromatic compound (a coupling partner), such as a phenol (B47542) or another aniline derivative, to form a highly colored azo compound. youtube.com The N=N azo group bridges the two aromatic systems, creating a large, conjugated molecule that absorbs visible light.
The final color of the dye can be fine-tuned by selecting different coupling partners and by modifying the substituents on the this compound framework. The presence of the furan ring and the remaining functionalities from the original molecule would likely impart unique shades and properties, such as solubility and fastness (resistance to fading), to the resulting dyes. youtube.com Furthermore, some Schiff bases derived from triazoles have been investigated as tyrosinase inhibitors, which can influence pigment formation, suggesting another avenue of application in controlling coloration processes. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes and Mechanistic Insights
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For N-(5-Nitrofurfurylidene)aniline, future research will likely focus on moving beyond traditional condensation reactions to more sophisticated and greener synthetic strategies.
One promising direction is the exploration of catalytic reductive amination. For instance, a two-step approach has been effectively used for the synthesis of the related compound, N-(5-methylfurfuryl)aniline, from fructose. researchgate.net This process involves the initial formation of 5-methylfurfural, followed by a reductive amination catalyzed by a heterogeneous palladium catalyst. researchgate.net Such methodologies, if adapted for this compound, could offer higher yields, milder reaction conditions, and greater functional group tolerance.
Furthermore, the use of non-metal-based catalysis is gaining traction. Research into the synthesis of N-aryl azacycles has demonstrated the utility of catalysts like B(C₆F₅)₃ and pTSA·H₂O for the reaction of anilines with cyclic ethers. researchgate.net These reactions proceed through intermediates that could be analogous to those in the formation of Schiff bases, suggesting that metal-free catalytic systems could be a fruitful area of investigation for the synthesis of this compound.
A deeper understanding of the reaction mechanisms is also crucial. Mechanistic studies, potentially employing in-situ spectroscopic techniques and computational modeling, can provide invaluable insights into the formation and reactivity of this compound. This knowledge will be instrumental in optimizing existing synthetic protocols and in the rational design of new, more efficient ones.
Integration with Advanced Computational Methods for Predictive Chemistry
The synergy between experimental and computational chemistry is a powerful engine for discovery. For this compound, advanced computational methods are set to play a pivotal role in predicting its properties and guiding the synthesis of new derivatives with tailored functionalities.
Molecular docking and ADME/Toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessments are already being employed to investigate the potential of related nitroaniline derivatives as DNA binding agents. mdpi.com These in silico techniques can predict the binding affinities and modes of interaction between a molecule and a biological target, thereby accelerating the drug discovery process. mdpi.com Similar computational screening of this compound and its virtual libraries of derivatives could identify promising candidates for various biological applications.
Density Functional Theory (DFT) is another powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. Combined experimental and computational studies on metal complexes of ligands structurally related to this compound have successfully used DFT to corroborate experimental findings. nih.gov The application of DFT to this compound can provide a deeper understanding of its chemical behavior and guide the design of new molecules with desired electronic and optical properties.
The integration of machine learning and artificial intelligence with quantum chemical calculations represents the next frontier. These approaches can be used to build predictive models for a wide range of chemical properties, significantly reducing the time and resources required for experimental screening.
| Computational Method | Application in this compound Research | Potential Outcome |
| Molecular Docking | Prediction of binding affinity to biological targets (e.g., enzymes, DNA) | Identification of potential therapeutic applications |
| ADME/Toxicity Prediction | In silico assessment of pharmacokinetic and toxicological profiles | Early-stage risk assessment and lead optimization |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and spectroscopic properties | Understanding of chemical behavior and design of new derivatives |
| Machine Learning | Development of predictive models for various chemical and biological properties | High-throughput screening of virtual compound libraries |
New Frontiers in Supramolecular Assembly and Responsive Materials
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to construct complex and functional architectures. The unique structural features of this compound, including its aromatic rings and polar nitro group, make it an attractive building block for supramolecular assemblies and responsive materials.
A significant area of interest is the incorporation of this compound or its derivatives as ligands in Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with a wide range of applications, including gas storage, separation, and catalysis. epfl.ch Research on MOF-5, a zinc-based framework, has demonstrated its potential for the detection of aniline (B41778) vapor and as a carrier for the sustained release of drugs. researchgate.netnih.govresearchgate.net The synthesis of MOFs using this compound as a linker could lead to new materials with tailored pore sizes and functionalities, potentially for selective sensing or controlled release applications.
The development of responsive materials, which change their properties in response to external stimuli, is another exciting frontier. Fluorescent probes based on Schiff base reactions are a prime example. A multiple-anchored fluorescent probe has been designed for the highly sensitive and selective detection of aniline vapor, where the fluorescence is quenched upon reaction with aniline. researchgate.net A similar strategy could be employed with this compound to create sensors for specific analytes.
Furthermore, the principles of supramolecular assembly are being used to create novel drug delivery systems. For example, pH-responsive nanoformulations based on natural polymer derivatives have been developed for the enhanced delivery of cancer therapies. iapchem.org The integration of this compound into such systems could lead to targeted drug delivery vehicles that release their payload in specific microenvironments.
Design of Next-Generation Catalytic Systems
The field of catalysis is constantly seeking more efficient, selective, and robust catalysts. This compound, with its potential to act as a ligand, is a promising candidate for the design of next-generation catalytic systems.
The coordination of this compound to metal centers can lead to the formation of novel complexes with unique catalytic properties. Research on transition metal complexes derived from other Schiff base ligands has shown significant catalytic activity in oxidation reactions. mdpi.com For instance, the catalytic activity of certain complexes in the oxidation of aniline derivatives was found to be dependent on the electronic nature of the substituents on the aniline ring. mdpi.com This suggests that the electronic properties of this compound could be fine-tuned to optimize the catalytic performance of its metal complexes.
Moreover, N-functionalized tetraazamacrocyclic binuclear nickel(II) complexes have demonstrated catalytic activity in the hydrolysis of 4-nitrophenyl phosphate. researchgate.net The catalytic rates were observed to be influenced by the structure of the macrocyclic ring. researchgate.net This highlights the importance of ligand design in creating efficient catalysts. The use of this compound as a functionalizing agent for macrocyclic ligands could lead to new catalysts with enhanced activity and selectivity.
The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a key area of research due to the ease of catalyst separation and recycling. The immobilization of this compound-based metal complexes onto solid supports, such as polymers or inorganic materials, could lead to the creation of robust and reusable heterogeneous catalysts for a variety of chemical transformations.
| Catalyst Design Strategy | Potential Application | Key Advantage |
| Metal complexes with this compound as a ligand | Oxidation, reduction, and hydrolysis reactions | Tunable electronic and steric properties for enhanced selectivity |
| Functionalization of macrocyclic ligands | Hydrolytic and other catalytic transformations | Increased stability and control over the metal coordination environment |
| Immobilization on solid supports | Heterogeneous catalysis in various organic reactions | Ease of separation, reusability, and improved catalyst lifetime |
Q & A
Q. Methodology :
- In Vitro Assays : Test antimicrobial (MIC values) and antiproliferative (IC50) activities.
- LogP Measurements : Correlate hydrophobicity with membrane permeability .
How can contradictory data on the stability of this compound under acidic conditions be reconciled?
Advanced Question
Discrepancies in stability studies may arise from:
Q. Resolution :
- Controlled Kinetic Studies : Monitor degradation rates under standardized conditions (e.g., 0.1 M HCl vs. acetate buffer).
- Mass Spectrometry : Identify nitro-to-amine reduction byproducts .
What analytical techniques are most reliable for validating the purity and stability of this compound in long-term storage?
Basic Question
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to detect impurities >0.1% .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for nitroaromatics).
- NMR Stability : Monitor proton shifts in DMSO-d6 over 6 months; absence of new peaks confirms stability .
What mechanistic insights exist for the nitro group’s role in the reactivity of this compound in nucleophilic substitution reactions?
Advanced Question
The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the meta position. Key findings:
- Kinetic Isotope Effects : Deuterium labeling studies show rate-limiting deprotonation at the aniline NH group in SNAr reactions .
- Computational Modeling : Transition state analysis (e.g., NBO charges) reveals nitro-group stabilization of intermediates .
How can environmental degradation pathways of this compound be assessed to mitigate ecotoxicological risks?
Advanced Question
- Photolysis Studies : Expose to UV light (254 nm) and analyze via LC-MS/MS for nitroso or amine derivatives .
- Microbial Degradation : Use soil slurry models with Pseudomonas spp. to track nitroreductase activity .
- QSAR Models : Predict ecotoxicity (e.g., LC50 for Daphnia magna) based on logD and molecular volume .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
